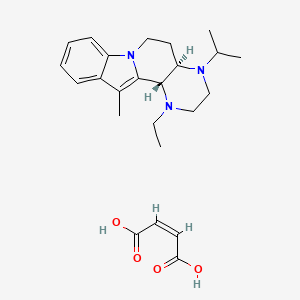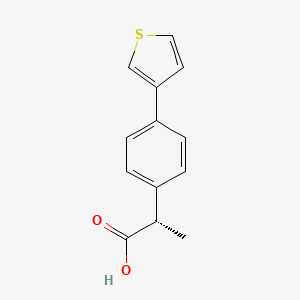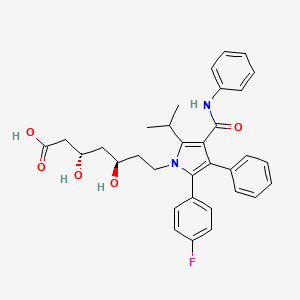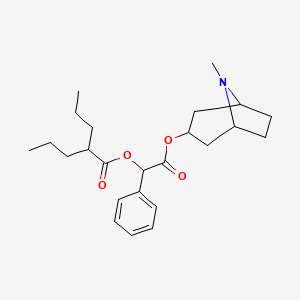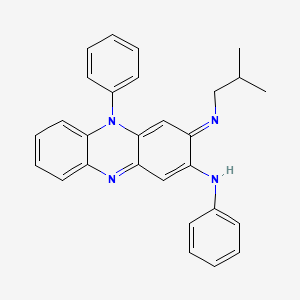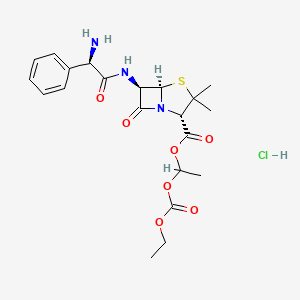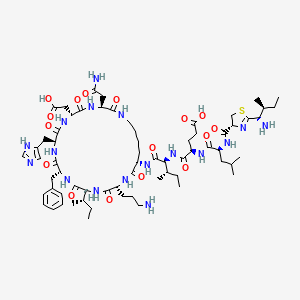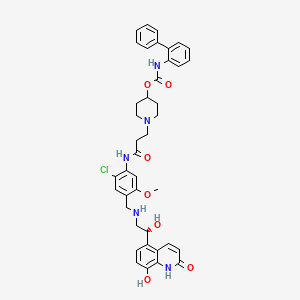
巴特芬特罗
描述
巴特芬特醇是一种新型双功能分子,结合了毒蕈碱受体拮抗剂和β2肾上腺素受体激动剂的特性。 它已被主要研究用于治疗慢性阻塞性肺疾病 (COPD),因为它的双重作用机制靶向参与气道阻塞的多个通路 .
科学研究应用
巴特芬特醇已被广泛研究用于治疗慢性阻塞性肺疾病 (COPD) 的潜在治疗应用。 它的双重作用机制使其成为改善肺功能、减少急性加重和增强 COPD 患者运动耐受性的有希望的候选者 . 此外,巴特芬特醇的独特特性可能在其他呼吸系统疾病和以气道阻塞为特征的疾病中具有应用价值。
作用机制
巴特芬特醇通过将β2肾上腺素受体激动剂的支气管扩张作用与毒蕈碱受体的拮抗作用相结合而发挥作用。 这种双重机制靶向参与气道阻塞的多个通路,从而改善气流并减少支气管痉挛 . 分子靶标包括β2肾上腺素受体和毒蕈碱受体,它们在调节气道平滑肌张力中起着至关重要的作用。
生化分析
Biochemical Properties
Batefenterol displays high affinity for human M2, human M3 muscarinic and human beta2-adrenoceptor . The combination of a muscarinic antagonist with a beta2-agonist results in greater bronchodilation in the airways than either component alone .
Cellular Effects
Batefenterol has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used in trials studying the treatment of Chronic Obstructive Pulmonary Disease (COPD), indicating its potential role in influencing cell function in the respiratory system .
Molecular Mechanism
The molecular mechanism of Batefenterol involves its bifunctional nature, which allows it to act as both a muscarinic antagonist and a beta2-agonist .
Temporal Effects in Laboratory Settings
In a study, Batefenterol was administered once daily for 6 weeks, and its effects were observed over this period . The specific changes in the effects of Batefenterol over time in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are not fully documented .
Metabolic Pathways
Absorption, metabolism, and excretion of Batefenterol have been studied in animals, in vitro, and in previous clinical studies .
Transport and Distribution
The transport and distribution of Batefenterol within cells and tissues are not fully documented. A two-compartment disposition pharmacokinetic model with first-order absorption adequately described the plasma Batefenterol concentration–time data .
Subcellular Localization
The subcellular localization of Batefenterol and any effects on its activity or function are not fully documented. Given its role as a muscarinic antagonist and a beta2-agonist, it is likely to interact with specific receptors located in the cell membrane .
准备方法
巴特芬特醇的合成涉及通过惰性连接部分将毒蕈碱受体拮抗剂和β2肾上腺素受体激动剂结合在一起。 巴特芬特醇的具体合成路线和反应条件尚未广泛公布,但它通常涉及多个有机合成步骤,包括形成氨基甲酸酯和哌啶衍生物 . 工业生产方法可能会涉及优化这些合成路线以确保高产率和纯度。
化学反应分析
巴特芬特醇经历各种化学反应,包括:
氧化: 这种反应可能发生在分子中存在的羟基上。
还原: 还原反应可能靶向结构中的羰基。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及氯气等卤化剂。这些反应形成的主要产物取决于所用条件和试剂。
相似化合物的比较
巴特芬特醇因其双功能性质而独一无二,结合了毒蕈碱受体拮抗剂和β2肾上腺素受体激动剂的特性。类似的化合物包括:
异丙托溴铵: 一种用于支气管扩张的毒蕈碱受体拮抗剂。
沙丁胺醇: 一种用于支气管扩张的β2肾上腺素受体激动剂。
噻托溴铵: 另一种用于 COPD 长期维持治疗的毒蕈碱受体拮抗剂.
与这些化合物相比,巴特芬特醇的双重作用为管理气道阻塞提供了更全面的方法,有可能提供增强的治疗益处。
属性
IUPAC Name |
[1-[3-[2-chloro-4-[[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42ClN5O7/c1-52-36-22-33(31(41)21-26(36)23-42-24-35(48)29-11-13-34(47)39-30(29)12-14-37(49)45-39)43-38(50)17-20-46-18-15-27(16-19-46)53-40(51)44-32-10-6-5-9-28(32)25-7-3-2-4-8-25/h2-14,21-22,27,35,42,47-48H,15-20,23-24H2,1H3,(H,43,50)(H,44,51)(H,45,49)/t35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWYQGVSPQJGGB-DHUJRADRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1CNC[C@@H](C2=C3C=CC(=O)NC3=C(C=C2)O)O)Cl)NC(=O)CCN4CCC(CC4)OC(=O)NC5=CC=CC=C5C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42ClN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743461-65-6 | |
| Record name | Batefenterol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743461656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Batefenterol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12526 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BATEFENTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IAT42T80T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Batefenterol interact with its target and what are the downstream effects?
A1: Batefenterol is a bifunctional molecule acting as both a muscarinic antagonist and a β2-adrenoceptor agonist [, ]. It binds to the M3 muscarinic receptor, blocking the bronchoconstrictive effects of acetylcholine. Simultaneously, it activates β2-adrenoceptors, leading to bronchodilation []. The combined effect results in sustained bronchodilation, making it a potential therapeutic agent for chronic obstructive pulmonary disease (COPD) [, , ].
Q2: What is the structure-activity relationship (SAR) of Batefenterol? How do structural modifications impact its activity?
A2: While specific SAR details are not extensively discussed in the provided abstracts, research leading to Batefenterol involved optimizing both muscarinic antagonist and β2 agonist activities by modifying the linker motif to achieve a 24-hour duration of action in a guinea pig bronchoprotection model []. This suggests that the linker region plays a crucial role in balancing the dual pharmacology and duration of action.
Q3: What is the pharmacokinetic (PK) profile of Batefenterol?
A3: Batefenterol exhibits low systemic bioavailability after both inhaled and oral administration []. Following intravenous administration, the absolute oral bioavailability was found to be only 0.012% []. It is primarily excreted fecally, with a high fecal excretion and low urinary excretion observed following both intravenous and oral administration []. A study investigating the pharmacokinetics of Batefenterol in combination with Fluticasone Furoate found that co-administration did not significantly impact Batefenterol's systemic exposure [].
Q4: What is the efficacy of Batefenterol in preclinical models and clinical trials?
A4: Batefenterol has demonstrated promising results in preclinical models. In a guinea pig bronchospasm model, Batefenterol effectively prevented acetylcholine-induced bronchoconstriction [, ]. Furthermore, in a Phase IIb clinical trial, Batefenterol showed statistically and clinically significant improvements in lung function compared to placebo in patients with moderate to severe COPD [, ]. Improvements in lung function with Batefenterol at doses of 150 µg or higher were comparable to those observed with Umeclidinium/Vilanterol [].
Q5: Are there any known resistance mechanisms to Batefenterol?
A5: While the provided abstracts don't directly address resistance mechanisms, it's important to consider that long-term use of β2-agonists, particularly in combination with inhaled corticosteroids, has been associated with a potential for reduced efficacy in some COPD patients. Further research is needed to understand if similar mechanisms might affect Batefenterol's long-term effectiveness.
Q6: What are the potential advantages of Batefenterol over existing COPD therapies?
A6: As a bifunctional molecule, Batefenterol offers potential advantages over single-mechanism bronchodilators. Its dual action on both muscarinic and β2-adrenergic receptors could lead to more effective bronchodilation [, ]. Additionally, its long duration of action may allow for once-daily dosing, potentially improving patient adherence compared to medications requiring more frequent administration [, ].
Q7: What is the current status of Batefenterol development?
A7: Batefenterol has been investigated in Phase IIb clinical trials for COPD [, ]. Based on promising results from these trials, a dose of 300 µg has been proposed as the optimal dose for further Phase III studies []. Additionally, research is ongoing to investigate the potential of combining Batefenterol with inhaled corticosteroids, such as Fluticasone Furoate, for enhanced efficacy in treating COPD [, , ]. Machine learning models suggest that Batefenterol, both alone and in combination with Fluticasone Furoate, has a moderate to very high probability of being approved for COPD treatment in the future [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


